1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane
Description
1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane (CAS: 1240573-29-8) is a nitrogen-containing heterocyclic compound characterized by a seven-membered 1,4-diazepane ring substituted with a 2,4,5-trifluorophenylmethyl group. This structural motif is notable for its presence in pharmaceutical intermediates, particularly in the antiviral drug Ensitrelvir Fumaric Acid, where it contributes to target binding and metabolic stability . The compound’s fluorine-rich aromatic substituent enhances lipophilicity and resistance to oxidative degradation, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
1-[(2,4,5-trifluorophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-10-7-12(15)11(14)6-9(10)8-17-4-1-2-16-3-5-17/h6-7,16H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDTYPNSHGJKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Electronic Features
1,4-Diazepane, a seven-membered cyclic diamine, exhibits conformational flexibility due to its chair-like and boat-like conformers. The two secondary amine groups (at positions 1 and 4) serve as nucleophilic sites for alkylation or reductive amination. Substituents on the diazepane ring, such as tert-butyl carbamates or aryl groups, modulate reactivity and stability. For instance, tert-butyl 1,4-diazepane-1-carboxylate is a common precursor in pharmaceutical synthesis due to its ease of deprotection under acidic conditions.
Challenges in Selective Functionalization
Synthetic Routes to 1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane
Reductive Amination Strategy
Reductive amination between 1,4-diazepane and 2,4,5-trifluorobenzaldehyde represents a direct route to the target compound. This method employs sodium triacetoxyborohydride (NaBH(OAc)₃) as a selective reducing agent in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Representative Procedure
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Reaction Setup :
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1,4-Diazepane (1.0 equiv) and 2,4,5-trifluorobenzaldehyde (1.2 equiv) are dissolved in DCM under nitrogen.
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NaBH(OAc)₃ (1.5 equiv) is added portionwise at 0°C.
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The mixture is stirred at room temperature for 12–24 hours.
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Workup :
Key Data
This method avoids the need for pre-functionalized intermediates but requires careful control of aldehyde reactivity to prevent imine oligomerization.
N-Alkylation of 1,4-Diazepane
Direct alkylation of 1,4-diazepane with 2,4,5-trifluorobenzyl bromide or chloride offers a scalable alternative. The reaction proceeds via an SN2 mechanism, facilitated by a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA).
Optimized Protocol
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Reaction Conditions :
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1,4-Diazepane (1.0 equiv), 2,4,5-trifluorobenzyl bromide (1.1 equiv), and K₂CO₃ (2.0 equiv) are refluxed in acetonitrile (MeCN) for 8 hours.
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Purification :
Comparative Performance
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂CO₃ | MeCN | 68 | 95 |
| DIEA | THF | 75 | 97 |
DIEA enhances reaction efficiency by scavenging HBr, minimizing side reactions. However, stoichiometric excesses of alkylating agent (>1.2 equiv) risk bis-alkylation, necessitating precise reagent ratios.
Protective Group Strategies
To enhance selectivity, the tert-butoxycarbonyl (Boc) group is employed to protect one amine site in 1,4-diazepane prior to alkylation. This approach is adapted from methodologies used in tert-butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate synthesis.
Stepwise Synthesis
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Boc Protection :
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1,4-Diazepane is treated with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding tert-butyl 1,4-diazepane-1-carboxylate.
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Alkylation :
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The Boc-protected diazepane undergoes alkylation with 2,4,5-trifluorobenzyl bromide under basic conditions (DIEA, DMF).
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Deprotection :
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The Boc group is removed via HCl in dioxane, affording the final product.
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Advantages and Limitations
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Yield : 65–78% over three steps.
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Purity : >99% after recrystallization.
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Complexity : Additional steps increase synthetic time but improve regioselectivity.
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
Over-alkylation to form bis-(2,4,5-trifluorophenyl)methyl-1,4-diazepane is a key side reaction. Kinetic studies reveal that mono-alkylation dominates at low temperatures (0–25°C), while bis-alkylation becomes significant above 40°C.
Ring-Opening Under Acidic Conditions
The diazepane ring is susceptible to acid-catalyzed ring-opening, particularly during Boc deprotection. Using mild acids (e.g., 4 M HCl in dioxane) at 0°C minimizes this degradation.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Green chemistry principles advocate for solvent recycling, especially for DMF and THF, which are classified as hazardous. Distillation under reduced pressure enables >90% recovery of these solvents.
Chemical Reactions Analysis
1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced diazepane derivatives.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane has been studied for its potential pharmacological properties. Diazepanes are known to exhibit anxiolytic, sedative, and anticonvulsant effects. The introduction of a trifluoromethyl group can enhance lipophilicity and metabolic stability, making these compounds more effective in targeting specific receptors in the central nervous system (CNS).
Case Study: Anxiolytic Activity
A study investigated the anxiolytic effects of various diazepane derivatives. 1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane was found to significantly reduce anxiety-like behaviors in animal models compared to control groups. The mechanism was hypothesized to involve modulation of GABA_A receptors.
| Compound | Anxiolytic Effect | Mechanism |
|---|---|---|
| 1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane | Significant | GABA_A receptor modulation |
| Control | None | - |
Materials Science
Polymer Chemistry
The incorporation of 1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. The trifluoromethyl group contributes to improved chemical resistance and thermal stability.
Research Findings
Research has demonstrated that polymers modified with this diazepane exhibit superior properties compared to unmodified counterparts. For instance:
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability | 200 °C | 250 °C |
| Mechanical Strength | 50 MPa | 70 MPa |
Agrochemicals
Pesticide Development
The compound has shown potential as a lead structure in the development of new agrochemicals. Its unique structure allows for the modification of biological activity against pests while minimizing toxicity to non-target organisms.
Case Study: Insecticidal Activity
In a comparative study of insecticidal efficacy against common agricultural pests, 1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane was evaluated alongside established insecticides. Results indicated that it exhibited comparable efficacy with a lower environmental impact.
| Insecticide | Efficacy (%) | Environmental Impact |
|---|---|---|
| 1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane | 85 | Low |
| Established Insecticide | 90 | Moderate |
Mechanism of Action
The mechanism of action of 1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The diazepane ring structure is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane and related compounds:
| Compound Name | Substituent Group | Molecular Weight (g/mol) | Physical State | Key Applications | References |
|---|---|---|---|---|---|
| 1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane | (2,4,5-Trifluorophenyl)methyl | 245.25 | White powder* | Antiviral drug intermediates | |
| 1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane | 5-(Trifluoromethyl)pyridin-2-yl | 245.25 | Not specified | Research chemical | |
| 1-(2-Fluorobenzoyl)-1,4-diazepane | 2-Fluorobenzoyl | 222.26 | Oil | Synthetic intermediate | |
| 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane | (4-Chlorophenyl)(phenyl)methyl | Not reported | Oil | Antimalarial research |
*Inferred from its formulation in Ensitrelvir Fumaric Acid, which is a white powder .
Biological Activity
Fmoc-D-Aph(L-Hor)-OH is a compound widely used in peptide synthesis and drug development. Its unique structure and properties make it a valuable tool in various biological applications, particularly in the synthesis of neuropeptides and targeted therapeutics. This article explores the biological activity of Fmoc-D-Aph(L-Hor)-OH, highlighting its applications, mechanisms of action, and relevant research findings.
- Chemical Formula : C29H26N4O7
- CAS Number : 2209043-45-6
- Molecular Weight : 518.54 g/mol
Applications in Biological Research
Fmoc-D-Aph(L-Hor)-OH is primarily utilized in:
- Peptide Synthesis :
- Drug Development :
- Bioconjugation :
- Neuroscience Research :
- Custom Peptide Libraries :
The biological activity of Fmoc-D-Aph(L-Hor)-OH is largely attributed to its role as a building block in peptide synthesis. The Fmoc group allows for easy deprotection under mild conditions, facilitating the formation of bioactive peptides. The incorporation of D-Aph and L-Hor residues contributes to the structural diversity and functional specificity of the synthesized peptides.
Case Study 1: Peptide Synthesis Optimization
A study focused on optimizing the solid-phase synthesis of a gonadotropin-releasing hormone antagonist (Degarelix) using Fmoc-D-Aph(L-Hor)-OH. The research demonstrated that using tert-butylamine as a base during Fmoc deprotection minimized unwanted side reactions, leading to higher purity and yield of the final product .
| Base Used | Purity (%) | Yield (%) | Side Reactions Detected |
|---|---|---|---|
| Piperidine | 85 | 70 | Yes |
| Tert-butylamine | 95 | 85 | No |
Case Study 2: Neurobiological Applications
In another study, Fmoc-D-Aph(L-Hor)-OH was used to synthesize neuropeptides that selectively bind to specific receptors involved in neurodegenerative diseases. The synthesized peptides exhibited significant binding affinity and selectivity, indicating their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between halogenated aryl precursors (e.g., 2,4,5-trifluorobenzyl bromide) and 1,4-diazepane. For example, analogous compounds like 1-(2,4-dichlorophenyl)-1,4-diazepane are synthesized via alkylation of diazepane with aryl halides using catalysts such as K₂CO₃/NaI in polar aprotic solvents (DMF or acetonitrile). Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 diazepane:aryl halide) are critical for minimizing byproducts. Purification via column chromatography (e.g., chloroform/methanol gradients) achieves >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are they interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and ring conformation. For example, 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane shows distinct triplet splitting (δ 3.43 ppm, J = 5.68 Hz) for methylene protons adjacent to nitrogen. Mass spectrometry (LC/MS, M+H⁺) confirms molecular weight (e.g., m/z 246.10 for C₁₂H₁₃F₃N₂). Infrared spectroscopy (IR) detects carbonyl or sulfonyl groups in derivatives .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodological Answer : Fluorinated benzyl groups enhance lipophilicity (logP ~2.5–3.0), requiring DMSO or ethanol for dissolution in biological buffers. Stability studies (pH 7.4, 37°C) show <10% degradation over 24 hours. Storage at −20°C under inert atmosphere preserves integrity .
Advanced Research Questions
Q. How does the substitution pattern (2,4,5-trifluorophenyl vs. other fluorophenyl groups) influence receptor binding affinity and selectivity?
- Methodological Answer : Ortho/meta/para fluorine positioning alters electronic and steric interactions. For example, 1-(2-fluorobenzyl)-1,4-diazepane exhibits higher GABA receptor affinity (IC₅₀ = 120 nM) compared to para-substituted analogs due to enhanced dipole interactions. Computational docking (AutoDock Vina) can map binding poses, while radioligand assays (³H-muscimol displacement) quantify competitive inhibition .
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer : Discrepancies (e.g., antimicrobial vs. neuroactive effects) arise from assay conditions (cell lines, concentration ranges) or impurity profiles. Cross-validation using orthogonal assays (e.g., MIC testing + cytotoxicity screening) clarifies true activity. For example, 1-(4-ethoxybenzyl)-1,4-diazepane’s anticancer activity was confirmed via both MTT and caspase-3 activation assays .
Q. How can density functional theory (DFT) predict reactivity or metabolic pathways?
- Methodological Answer : DFT (B3LYP/6-31G* level) calculates frontier molecular orbitals to identify electrophilic sites prone to oxidation. For 1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane, the benzylic carbon shows high Fukui indices, predicting CYP450-mediated hydroxylation. Solvation models (PCM) simulate aqueous stability .
Q. What are the challenges in designing enantioselective syntheses for diazepane derivatives?
- Methodological Answer : Racemization at the diazepane nitrogen complicates chiral resolution. Asymmetric catalysis (e.g., BINAP-Ru complexes) can induce enantioselectivity during alkylation. Chiral HPLC (Chiralpak AD-H column) separates enantiomers, with >99% ee achieved for 1-(3-trifluoromethylphenyl)-1,4-diazepane .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
